molecular formula C17H22N8 B15121569 N-ethyl-6-methyl-2-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-4-amine

N-ethyl-6-methyl-2-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-4-amine

Cat. No.: B15121569
M. Wt: 338.4 g/mol
InChI Key: KRHRSOHOYSNHQM-UHFFFAOYSA-N
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Description

N-ethyl-6-methyl-2-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-4-amine is a complex organic compound that features a pyrazolo[1,5-a]pyrimidine core. This compound is part of a broader class of heterocyclic compounds known for their significant roles in medicinal chemistry and material science due to their unique structural and functional properties .

Preparation Methods

The synthesis of N-ethyl-6-methyl-2-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-4-amine typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by functionalization to introduce the piperazine and pyrimidine groups. Common reagents include various amines, halides, and catalysts under controlled conditions such as specific temperatures and pH levels . Industrial production methods may involve optimization of these reactions for higher yields and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halides can be replaced by other nucleophiles.

    Cyclization: Intramolecular cyclization reactions can form additional ring structures

Common reagents and conditions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted pyrazolo[1,5-a]pyrimidine derivatives .

Scientific Research Applications

N-ethyl-6-methyl-2-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs). It binds to the active site of the enzyme, preventing substrate access and thus inhibiting the enzyme’s activity. This leads to alterations in cell cycle progression and induction of apoptosis in cancer cells .

Properties

Molecular Formula

C17H22N8

Molecular Weight

338.4 g/mol

IUPAC Name

N-ethyl-6-methyl-2-(4-pyrazolo[1,5-a]pyrimidin-5-ylpiperazin-1-yl)pyrimidin-4-amine

InChI

InChI=1S/C17H22N8/c1-3-18-14-12-13(2)20-17(21-14)24-10-8-23(9-11-24)15-5-7-25-16(22-15)4-6-19-25/h4-7,12H,3,8-11H2,1-2H3,(H,18,20,21)

InChI Key

KRHRSOHOYSNHQM-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C3=NC4=CC=NN4C=C3

Origin of Product

United States

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